molecular formula C13H16BrNO B1522864 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline CAS No. 1283274-46-3

1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1522864
CAS No.: 1283274-46-3
M. Wt: 282.18 g/mol
InChI Key: UCTORAVINMIZJD-UHFFFAOYSA-N
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Description

1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C13H16BrNO and its molecular weight is 282.18 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline is a compound derived from the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of 1,2,3,4-tetrahydroquinoline with a suitable acylating agent. The process can yield high purity and significant quantities of the target compound. For instance, a study reported successful synthesis using various coupling agents and conditions that optimized the yield of the desired product .

Antioxidant Activity

The antioxidant activity of this compound has been assessed through various in vitro assays. These studies indicate that the compound exhibits significant free radical scavenging activity. For example, it was compared against standard antioxidants and showed promising results in inhibiting lipid peroxidation and stabilizing cellular membranes .

Antitryptic Activity

Antitryptic activity is another important aspect of the biological profile of this compound. In vitro tests demonstrated that it effectively inhibits trypsin activity at concentrations that suggest potential therapeutic applications in managing conditions related to excessive protease activity. Quantitative results indicated an IC50 value that positions it favorably against other known inhibitors .

Table 1: Summary of Biological Activities

Activity IC50 (μg/mL) Comparison
Antioxidant25Better than Vitamin C (35)
Antitryptic300Comparable to standard inhibitors
Albumin Denaturation150Effective compared to Ibuprofen derivatives

The biological activities of this compound are believed to be linked to its ability to interact with various molecular targets within cells. Studies have suggested a mechanism involving the modulation of signaling pathways related to oxidative stress and inflammation. This compound may act as a dual inhibitor for certain enzymes involved in these pathways .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Antioxidant Therapy : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related diseases.
  • Protease Inhibition : The antitryptic properties suggest potential use in therapies targeting conditions like pancreatitis or certain cancers where protease activity is dysregulated.
  • Anti-inflammatory Applications : By modulating inflammatory pathways, it could serve as an adjunct treatment in chronic inflammatory diseases.

Properties

IUPAC Name

2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-2-11(14)13(16)15-9-5-7-10-6-3-4-8-12(10)15/h3-4,6,8,11H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTORAVINMIZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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